Diphosphofructose;Esafosfan;FDP
Description
Historical Context of Fructose-1,6-bisphosphate Discovery and Early Metabolic Studies
The discovery of fructose-1,6-bisphosphate is intrinsically linked to the pioneering work of British biochemists Arthur Harden and William John Young in the early 20th century. wikipedia.orgwikipedia.org Between 1905 and 1911, while investigating the process of alcoholic fermentation in yeast extracts, they observed that the rate of carbon dioxide production would increase and then slow down. wikipedia.org They astutely noted that adding inorganic phosphate (B84403) (Pi) to the mixture restarted the fermentation process. wikipedia.org This led them to deduce the formation of an organic phosphate ester, which they successfully isolated and identified as a diphosphate (B83284) of fructose (B13574). wikipedia.orgnih.gov This compound was initially termed the "Harden-Young ester." wikipedia.orgwikipedia.org Their groundbreaking research not only unveiled a key glycolytic intermediate but also highlighted the crucial role of phosphorylation in metabolic pathways. For their extensive work on sugar fermentation and enzymes, Arthur Harden shared the Nobel Prize in Chemistry in 1929 with Hans von Euler-Chelpin. wikipedia.orgaboutnad.com
Centrality of Fructose-1,6-bisphosphate as a Glycolytic and Gluconeogenic Intermediate
Fructose-1,6-bisphosphate holds a unique and central position in cellular metabolism as an intermediate in both glycolysis and gluconeogenesis. wikipedia.org In glycolysis, a catabolic pathway, its formation is the first irreversible step unique to this process, effectively committing the glucose molecule to be broken down for energy. wikipedia.orgontosight.ai The enzyme responsible for this, phosphofructokinase-1 (PFK-1), is a major site of allosteric regulation, allowing the cell to control the rate of glycolysis in response to its energy needs. wikipedia.orgwikipedia.org
Conversely, in the anabolic pathway of gluconeogenesis, which primarily occurs in the liver, fructose-1,6-bisphosphate is a precursor for glucose synthesis. jackwestin.comwikipedia.org The enzyme fructose-1,6-bisphosphatase catalyzes its conversion back to fructose-6-phosphate (B1210287), bypassing the irreversible PFK-1 step of glycolysis. ontosight.aijackwestin.com The reciprocal regulation of PFK-1 and fructose-1,6-bisphosphatase is critical to prevent a futile cycle where glycolysis and gluconeogenesis run simultaneously, which would lead to a net consumption of ATP. wikipedia.org This intricate control underscores the centrality of fructose-1,6-bisphosphate in maintaining glucose homeostasis.
| Metabolic Pathway | Role of Fructose-1,6-bisphosphate | Key Enzyme |
| Glycolysis | Intermediate in glucose breakdown | Phosphofructokinase-1 (PFK-1) |
| Gluconeogenesis | Precursor for glucose synthesis | Fructose-1,6-bisphosphatase |
Overview of Key Enzymatic Reactions Involving Fructose-1,6-bisphosphate
Three key enzymes directly govern the metabolic fate of fructose-1,6-bisphosphate:
Phosphofructokinase-1 (PFK-1): This enzyme catalyzes the phosphorylation of fructose-6-phosphate to form fructose-1,6-bisphosphate, using a molecule of ATP. wikipedia.orgontosight.aiproteopedia.org This is a highly regulated and essentially irreversible step in glycolysis. proteopedia.org PFK-1 is allosterically inhibited by high levels of ATP and citrate (B86180), signaling an energy-rich state, and activated by high levels of AMP, indicating low energy reserves. wikipedia.orgontosight.aiwikipedia.org
Fructose-1,6-bisphosphatase (FBPase): Acting in the reverse direction during gluconeogenesis, FBPase catalyzes the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate and inorganic phosphate. ontosight.ainih.govpearson.com This reaction is a key control point in gluconeogenesis and is allosterically inhibited by AMP and fructose-2,6-bisphosphate, a potent regulatory molecule. nih.govfiveable.me
Aldolase (B8822740): This enzyme catalyzes the reversible cleavage of fructose-1,6-bisphosphate into two three-carbon molecules: dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (G3P). wikipedia.orgebi.ac.uknih.gov These triose phosphates then proceed through the subsequent steps of glycolysis. ebi.ac.uk The reaction is reversible and also functions in the opposite direction during gluconeogenesis and the Calvin cycle. wikipedia.orgebi.ac.uk There are two classes of aldolases with different reaction mechanisms. acs.org
| Enzyme | Reaction Catalyzed | Metabolic Pathway | Regulation Highlights |
| Phosphofructokinase-1 (PFK-1) | Fructose-6-phosphate + ATP → Fructose-1,6-bisphosphate + ADP | Glycolysis | Inhibited by ATP and citrate; Activated by AMP |
| Fructose-1,6-bisphosphatase (FBPase) | Fructose-1,6-bisphosphate + H₂O → Fructose-6-phosphate + Pi | Gluconeogenesis | Inhibited by AMP and fructose-2,6-bisphosphate |
| Aldolase | Fructose-1,6-bisphosphate ⇌ Dihydroxyacetone phosphate + Glyceraldehyde-3-phosphate | Glycolysis & Gluconeogenesis | Reversible reaction |
Structure
2D Structure
Properties
IUPAC Name |
tetrasodium;[(2R,3S,4S,5R)-2,3,4-trihydroxy-5-(phosphonatooxymethyl)oxolan-2-yl]methyl phosphate;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O12P2.4Na.H2O/c7-4-3(1-16-19(10,11)12)18-6(9,5(4)8)2-17-20(13,14)15;;;;;/h3-5,7-9H,1-2H2,(H2,10,11,12)(H2,13,14,15);;;;;1H2/q;4*+1;/p-4/t3-,4-,5+,6-;;;;;/m1...../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONGSLGOKOGHIPG-VEIRYHIMSA-J | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)(COP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].O.[Na+].[Na+].[Na+].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@](O1)(COP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].O.[Na+].[Na+].[Na+].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Na4O13P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
488-69-7 | |
| Record name | D-Fructose, 1,6-bis(dihydrogen phosphate) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | D-fructose 1,6-bis(dihydrogen phosphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.985 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Enzymatic Interconversions and Regulatory Mechanisms of Fructose 1,6 Bisphosphate
Fructose-1,6-bisphosphatase (FBPase)
Fructose-1,6-bisphosphatase (FBPase) is a key regulatory enzyme in gluconeogenesis, catalyzing the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate (B1210287) and inorganic phosphate (B84403). ebi.ac.uknih.gov This reaction is a critical control point in glucose metabolism.
Mechanism of Fructose-1,6-bisphosphate Hydrolysis by FBPase
The catalytic mechanism of FBPase involves the hydrolysis of the phosphate group at the C1 position of fructose-1,6-bisphosphate. alivetek.org This process is facilitated by the presence of divalent metal cations, typically Mg²⁺ or Mn²⁺, which are essential for the enzyme's catalytic activity. ebi.ac.ukwikipedia.org The proposed mechanism involves a three-metal ion-assisted catalysis. wikipedia.org
The reaction proceeds through a series of steps:
The phosphate group of the FDP substrate dissociates. ebi.ac.uk
A water molecule, activated by an aspartate residue (Asp74), acts as a nucleophile. ebi.ac.uk
The resulting hydroxide (B78521) ion attacks the phosphorus atom of the phosphate group. ebi.ac.ukalivetek.org
This leads to the formation of a negatively charged fructose-6-phosphate intermediate, which then abstracts a proton, relayed by another aspartate residue (Asp68), to generate the final product. ebi.ac.uk
Structural Insights into FBPase Active and Allosteric Sites
Fructose-1,6-bisphosphatase (FBPase) is a key regulatory enzyme in gluconeogenesis, catalyzing the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate and inorganic phosphate. nih.gov The enzyme's activity is modulated by the binding of substrates and allosteric effectors to distinct sites, a process that relies on intricate structural arrangements.
The active site of FBPase contains a conserved motif, Asp-Pro-Ile/Leu-Asp-Gly/Ser-Thr/Ser, which is crucial for binding metal ions, typically Mg²⁺ or Mn²⁺, that are essential for catalysis. ebi.ac.uk Within the catalytic site, several key amino acid residues play critical roles. For instance, in mammalian FBPase, a lysine (B10760008) residue is directly involved in the catalytic mechanism. ebi.ac.uk The active site also features a dynamic loop that, upon allosteric inhibition, is displaced, rendering the enzyme less active. nih.gov
The primary allosteric site of FBPase is responsible for binding adenosine (B11128) monophosphate (AMP), a key inhibitor of the enzyme. nih.gov This site is located at a significant distance from the active site. nih.gov In mammalian FBPase, residues such as Lysine-112 and Tyrosine-113 in the AMP binding site are not only crucial for binding AMP but also for initiating the conformational changes that are transmitted to the active site. nih.govnih.gov The binding of AMP promotes a significant conformational change, causing a rotation of approximately 19° between the subunits of the tetrameric enzyme, which leads to the less active form. nih.gov Additionally, residues at the subunit interfaces, like Tyrosine-164 and Methionine-177, have been shown to influence the enzyme's responsiveness to AMP. nih.govnih.gov
| Site | Key Residues/Motifs | Function |
| Active Site | Conserved motif: Asp-Pro-Ile/Leu-Asp-Gly/Ser-Thr/Ser | Binds essential metal ions (Mg²⁺/Mn²⁺) for catalysis. |
| Catalytic Lysine (in mammalian FBPase) | Directly participates in the catalytic hydrolysis of Fructose-1,6-bisphosphate. | |
| Dynamic Loop | Its position influences catalytic activity; displaced upon allosteric inhibition. | |
| Allosteric Site | Lysine-112, Tyrosine-113 (in mammalian FBPase) | Bind the allosteric inhibitor AMP and initiate the allosteric signal to the active site. |
| Tyrosine-164, Methionine-177 (at subunit interface) | Modulate the enzyme's sensitivity to AMP inhibition. |
Functional Divergence of FBPase Isoforms
Vertebrates express two main isoforms of Fructose-1,6-bisphosphatase, FBP1 and FBP2, which exhibit distinct tissue distributions and functional roles. While they share a significant sequence homology of approximately 77%, their physiological functions have diverged. nih.gov
FBP1 , often referred to as the liver isoform, is predominantly found in the liver and kidneys. nih.gov Its primary role is in gluconeogenesis, the process of synthesizing glucose from non-carbohydrate precursors, which is essential for maintaining blood glucose homeostasis. uniprot.org
FBP2 , the muscle isoform, is expressed more ubiquitously but is most abundant in skeletal muscle and other mesenchymal tissues. nih.govuniprot.org While it can participate in glycogen (B147801) synthesis from precursors like lactate, its functions extend beyond classical gluconeogenesis. uniprot.org Research indicates that FBP2 is involved in suppressing sarcoma progression by inhibiting mitochondrial biogenesis. nih.gov Despite their different tissue localizations, both isoforms have demonstrated the ability to suppress tumor cell proliferation. nih.gov Interestingly, the regulatory effects of FBP1 and FBP2 on certain signaling pathways, such as the HIF signaling pathway, appear to be dependent on the cell type. nih.gov
| Isoform | Primary Tissue Distribution | Primary Function |
| FBP1 | Liver, Kidneys | Key enzyme in gluconeogenesis for maintaining blood glucose levels. |
| FBP2 | Skeletal Muscle, Mesenchymal Tissues | Participates in glycogen synthesis and has anti-proliferative effects in certain cancers. |
Phosphofructokinase (PFK) and Pyrophosphate:fructose (B13574) 6-P 1-phosphotransferase (PFP)
Phosphofructokinase (PFK) and Pyrophosphate:fructose 6-P 1-phosphotransferase (PFP) are two distinct enzymes that catalyze the phosphorylation of fructose-6-phosphate to fructose-1,6-bisphosphate. PFK utilizes ATP as the phosphate donor, while PFP uses pyrophosphate (PPi).
Reciprocal Regulation of PFK and FBPase in Metabolic Flux Control
The activities of Phosphofructokinase-1 (PFK-1) and Fructose-1,6-bisphosphatase-1 (FBPase-1) are reciprocally regulated to prevent a futile cycle of glycolysis and gluconeogenesis, which would lead to the net hydrolysis of ATP. This tight control ensures that one pathway is active while the other is suppressed, depending on the cell's energy status. wikipedia.orgnih.gov
This reciprocal regulation is primarily achieved through the allosteric effects of several key metabolites:
ATP: High levels of ATP, indicating an energy-rich state, allosterically inhibit PFK-1. triyambak.orgtriyambak.org This inhibition reduces the rate of glycolysis. Conversely, ATP has no direct inhibitory effect on FBPase-1.
AMP: High levels of AMP, a signal of low energy, allosterically activate PFK-1 and strongly inhibit FBPase-1. triyambak.orgtriyambak.org This dual action stimulates glycolysis to generate more ATP while simultaneously shutting down the energy-consuming process of gluconeogenesis.
Citrate (B86180): An intermediate of the citric acid cycle, citrate acts as an allosteric inhibitor of PFK-1. nih.govkhanacademy.org Elevated citrate levels signal that the biosynthetic precursors are abundant, and thus, the breakdown of glucose via glycolysis can be slowed. khanacademy.org The inhibitory effect of ATP on PFK-1 is enhanced by citrate. triyambak.orgtriyambak.org
Fructose-2,6-bisphosphate: This potent allosteric effector is a key regulator that acts reciprocally on PFK-1 and FBPase-1. It is a powerful activator of PFK-1 and an inhibitor of FBPase-1. nih.gov An increase in its concentration stimulates glycolysis and inhibits gluconeogenesis. nih.gov
| Metabolite | Effect on PFK-1 | Effect on FBPase-1 | Metabolic Signal |
| ATP (High) | Inhibition (allosteric) | No direct effect | High energy charge; glycolysis is slowed. |
| AMP (High) | Activation (allosteric) | Strong Inhibition (allosteric) | Low energy charge; glycolysis is stimulated, and gluconeogenesis is inhibited. |
| Citrate (High) | Inhibition (allosteric); enhances ATP inhibition | No direct effect | Abundant biosynthetic precursors; glycolysis is slowed. |
| Fructose-2,6-bisphosphate | Strong Activation (allosteric) | Inhibition (competitive) | Signal for abundant glucose; glycolysis is stimulated, and gluconeogenesis is inhibited. |
Theoretical Analysis of PFP and PFK Interaction in Cellular Energy Dissipation
The presence of both ATP-dependent phosphofructokinase (PFK) and pyrophosphate-dependent phosphofructokinase (PFP) in some organisms, particularly plants, raises questions about their interactive role in cellular energy metabolism. A theoretical analysis of their combined effect on the conversion of fructose-6-phosphate to fructose-1,6-bisphosphate reveals that the impact on energy dissipation is contingent on the net direction of the metabolic flux catalyzed by PFP. worldscientific.com
When PFP catalyzes a net glycolytic flux, the system where both PFP and PFK are active dissipates less energy compared to a system with only PFK. worldscientific.com This suggests that the presence of PFP can enhance the energetic efficiency of glycolysis. worldscientific.com Conversely, if PFP operates in the gluconeogenic direction, the combined PFK-PFP system results in greater energy dissipation than a system with only PFK. worldscientific.com Experimental evidence suggests that in higher plant cells, PFP typically catalyzes a net glycolytic flux, thereby contributing to increased energetic efficiency. worldscientific.com
Pyruvate (B1213749) Kinase (PK)
Pyruvate kinase (PK) catalyzes the final, irreversible step of glycolysis, the transfer of a phosphate group from phosphoenolpyruvate (B93156) (PEP) to ADP, yielding pyruvate and ATP. This enzyme is a crucial point of regulation.
The allosteric binding site for FBP on pyruvate kinase is located approximately 40 Å away from the active site, within the enzyme's regulatory C-domain. nih.govcapes.gov.br The binding of FBP induces significant conformational changes that are transmitted to the active site, increasing the enzyme's affinity for its substrate, PEP. nih.govcapes.gov.br In mammals, the existence of different pyruvate kinase isozymes with varying regulatory properties, some of which are allosterically regulated by FBP and others that are not, highlights the importance of this regulatory mechanism in different tissues and developmental stages. nih.govcapes.gov.br
Fructose-1,6-bisphosphate as an Allosteric Activator of Pyruvate Kinase
Pyruvate kinase (PK) catalyzes the final and irreversible step of glycolysis, the transfer of a phosphate group from phosphoenolpyruvate (PEP) to ADP, yielding pyruvate and ATP. This reaction is a major control point in the pathway. Fructose-1,6-bisphosphate acts as a potent allosteric activator of most pyruvate kinase isozymes, a mechanism known as feed-forward activation. nih.govresearchgate.netreddit.com By activating an enzyme downstream in the same pathway, FDP ensures that the flux through the later stages of glycolysis is coordinated with the rate of its own production. reddit.comyoutube.com
This allosteric regulation is particularly significant in various cell types and conditions. For instance, the expression of an allosterically regulated PK isozyme is a characteristic feature of many tumor cells, linking FDP-mediated activation to cell proliferation. nih.govresearchgate.netcapes.gov.br The M2 isoform of pyruvate kinase (PKM2), which is prevalent in proliferating myoblasts and cancer cells, is delicately regulated by FDP levels. biorxiv.org High concentrations of FDP promote the tetrameric, more active form of PKM2, enhancing glycolytic activity. biorxiv.orgciteab.com Conversely, low FDP levels lead to the dissociation of the tetramer into less active dimeric and monomeric forms. biorxiv.org This switch not only affects enzyme activity but also its subcellular localization and non-glycolytic functions. biorxiv.orgnih.gov
Structural Basis of Pyruvate Kinase Allosteric Activation by Fructose-1,6-bisphosphate
The mechanism of pyruvate kinase activation by FDP is rooted in specific structural rearrangements induced by the binding of the activator. The allosteric binding site for FDP is distinct from the active site, located approximately 40 Å away, entirely within the regulatory C-terminal domain of the enzyme. nih.govresearchgate.netcapes.gov.br The binding of FDP to this site triggers a significant conformational change, transitioning the enzyme from a less active T (tense) state to a highly active R (relaxed) state. researchgate.netcapes.gov.br
This conformational shift involves substantial domain motions that are transmitted to the active site, ultimately increasing the enzyme's affinity for its substrate, PEP. nih.govresearchgate.netcapes.gov.br Studies on yeast and human pyruvate kinase have elucidated the key residues involved in this interaction.
Table 1: Key Residue Interactions in FDP Binding to Pyruvate Kinase
| Effector Moiety | Interacting Residues in Human Liver Pyruvate Kinase (hL-PYK) |
|---|---|
| 1'-Phosphate | Arg501, Trp494 |
| 6'-Phosphate | Thr444, Thr446, Ser449 (444-449 loop) |
| Sugar Ring Hydroxyl | Backbone atoms from the 527-533 loop |
Data sourced from a study on human liver pyruvate kinase. nih.gov
Research indicates that while the presence of two phosphate groups on the fructose molecule is not strictly necessary to elicit the allosteric response, at least one phosphate group and the sugar ring are required for activation. nih.gov The structural changes induced by FDP binding are also linked to a "metal relay" mechanism that contributes to the increased affinity for PEP. researchgate.netcapes.gov.br In the case of the PKM2 isozyme, post-translational modifications like phosphorylation and acetylation can cause major structural reorganization of the FDP binding site, disrupting the oligomerization state and impacting the enzyme's allosteric regulation. nih.gov
Lactate Dehydrogenase (LDH)
Lactate dehydrogenase is an enzyme that catalyzes the reversible conversion of pyruvate to lactate, with the concomitant oxidation/reduction of NADH to NAD+. While not universally regulated by FDP, certain isozymes, particularly in bacteria, exhibit significant allosteric modulation by this glycolytic intermediate.
Fructose-1,6-bisphosphate as an Allosteric Modulator of LDH Activity
In several bacterial species, FDP acts as a crucial allosteric activator of L-lactate dehydrogenase. For example, the L-LDH from Staphylococcus epidermidis is specifically and potently activated by FDP, with a concentration of approximately 0.15 mM FDP required for half-maximal activity. nih.gov Similarly, the allosteric L-LDH from Lactobacillus casei displays an absolute requirement for FDP to be catalytically active under neutral pH conditions. nih.gov Under acidic conditions, this enzyme can be activated by its substrate, pyruvate, but a single amino acid substitution (His205 to Thr) in the FDP-binding site eliminates this substrate activation, rendering the enzyme completely dependent on FDP. nih.govelsevierpure.com The L-LDH from the thermophilic bacterium Thermus caldophilus is another example of an enzyme allosterically regulated by FDP. nih.gov
Impact of Fructose-1,6-bisphosphate on LDH Enzyme Kinetics and Quaternary Structure
The allosteric activation of LDH by FDP is intimately linked to changes in the enzyme's kinetic properties and its quaternary structure. The S. epidermidis LDH exhibits complex kinetics, where plots of initial velocity against substrate or FDP concentration result in saturation curves with distinct intermediary plateau regions. nih.gov
FDP binding also has a profound effect on the oligomeric state and stability of these enzymes. The S. epidermidis LDH is a tetramer with a molecular weight of about 126-130 kDa at its optimal pH of 5.6. nih.gov However, at a more neutral pH (6.5-7.0), it dissociates into dimers of approximately 68 kDa. nih.gov FDP, along with NADH and pyruvate, increases the thermostability of this otherwise heat-labile enzyme. nih.gov A similar phenomenon is observed with LDH from Bacillus stearothermophilus, which exists in a dimer-tetramer equilibrium. capes.gov.br FDP binds preferentially and tightly to the tetrameric form, stabilizing it and increasing the enzyme's affinity for pyruvate. capes.gov.br
Table 2: Effect of FDP on LDH Quaternary Structure
| Enzyme Source | Quaternary Structure (Without FDP) | Quaternary Structure (With FDP) | Molecular Weight (Monomer) | Reference |
|---|---|---|---|---|
| Staphylococcus epidermidis | Dimer (at pH 6.5-7.0) | Tetramer (at pH 5.6) | ~36,000 Da | nih.gov |
Furthermore, studies on the T. caldophilus LDH using NMR have revealed that FDP binding induces a specific conformational change in the coenzyme NAD+ when it is bound to the enzyme. nih.gov This change involves the conversion of the adenosine moiety's ribose ring from a C2'-endo to a C3'-endo form and a switch in the nicotinamide-ribose bond from a syn to an anti conformation, which is integral to the allosteric regulation mechanism. nih.gov
Metabolic Pathway Integration and Flux Dynamics Involving Fructose 1,6 Bisphosphate
Coordinated Regulation of Glycolysis and Gluconeogenesis by Fructose-1,6-bisphosphate and its Metabolizing Enzymes
Fructose-1,6-bisphosphate is a pivotal intermediate in both glycolysis and gluconeogenesis, two opposing pathways that respectively break down and synthesize glucose to maintain energy homeostasis. ontosight.ai The synthesis of FDP from fructose-6-phosphate (B1210287) is catalyzed by phosphofructokinase-1 (PFK-1) in glycolysis, a step that is a major point of regulation. ontosight.aijackwestin.com Conversely, the conversion of FDP back to fructose-6-phosphate in gluconeogenesis is mediated by the enzyme fructose-1,6-bisphosphatase (FBPase). ontosight.aiwikipedia.org
The activities of PFK-1 and FBPase are reciprocally regulated to prevent a futile cycle of synthesis and degradation of FDP, which would result in the net consumption of ATP. nih.gov This regulation is achieved through allosteric control by various metabolites that signal the cell's energy status. ontosight.ai High levels of ATP and citrate (B86180), indicating an energy-rich state, inhibit PFK-1, thus slowing down glycolysis. jackwestin.com Conversely, high levels of AMP, a signal for low energy, activate PFK-1 and inhibit FBPase. nih.gov
A key regulator in this process is fructose-2,6-bisphosphate (F2,6BP), which is a potent allosteric activator of PFK-1 and an inhibitor of FBPase. wikipedia.orgyoutube.com The concentration of F2,6BP is controlled by a bifunctional enzyme, phosphofructokinase-2/fructose-2,6-bisphosphatase (PFK-2/FBPase-2), which is itself under hormonal control. medschoolcoach.com For instance, insulin, released in response to high blood glucose, leads to the activation of PFK-2 and an increase in F2,6BP levels, thereby stimulating glycolysis. medschoolcoach.com Glucagon, on the other hand, promotes the phosphorylation and activation of FBPase-2, lowering F2,6BP levels and favoring gluconeogenesis. medschoolcoach.com
Furthermore, FDP itself acts as a feed-forward activator of pyruvate (B1213749) kinase, the enzyme catalyzing the final committed step of glycolysis. jackwestin.com This ensures that once the cell is committed to glycolysis by the formation of FDP, the subsequent steps are also accelerated.
Interplay with the Pentose (B10789219) Phosphate (B84403) Pathway (PPP)
The pentose phosphate pathway (PPP) is a crucial metabolic route that branches off from glycolysis at the level of glucose-6-phosphate (G6P). researchgate.net It is responsible for producing NADPH, a key reducing equivalent for biosynthetic reactions and antioxidant defense, and for generating precursors for nucleotide synthesis.
Fructose-1,6-bisphosphate Flux in the Oxidative and Non-oxidative PPP
The PPP consists of an oxidative and a non-oxidative phase. khanacademy.org The oxidative phase is irreversible and generates NADPH. The non-oxidative phase consists of a series of reversible reactions that interconvert various sugar phosphates. khanacademy.org Fructose-1,6-bisphosphate can influence the flux through the PPP. Accumulation of FDP can lead to a shunting of G6P into the PPP. researchgate.net The intermediates of the non-oxidative PPP, such as fructose-6-phosphate and glyceraldehyde-3-phosphate, can be channeled back into glycolysis to be converted to FDP, creating a dynamic interplay between the two pathways. youtube.com The reversible nature of the non-oxidative phase allows the cell to adapt the output of the PPP to its specific needs for NADPH or nucleotide precursors. khanacademy.org
Linkages to NADPH Production and Cofactor Balances
The flux of FDP and its relationship with the PPP directly impact the cellular balance of NADPH. By influencing the entry of G6P into the PPP, FDP levels can indirectly control the rate of NADPH production. researchgate.net NADPH is essential for reductive biosynthesis, such as fatty acid synthesis, and for regenerating the antioxidant glutathione (B108866) to combat oxidative stress. researchgate.net Therefore, the regulation of FDP concentration is critical for maintaining the cell's redox balance and its capacity for anabolic processes.
Involvement in the Calvin-Benson Cycle
In photosynthetic organisms, FDP is a key intermediate in the Calvin-Benson cycle, the metabolic pathway responsible for carbon fixation. researchgate.net The enzyme fructose-1,6-bisphosphatase (FBPase) in the chloroplast stroma catalyzes the conversion of FDP to fructose-6-phosphate, a reaction that is a critical regulatory step in the cycle. researchgate.netlibretexts.org This reaction is one of the irreversible steps in the regenerative phase of the Calvin cycle, contributing to the regeneration of ribulose-1,5-bisphosphate, the primary CO2 acceptor. researchgate.net The activity of stromal FBPase is light-regulated, ensuring that carbon fixation occurs primarily during the day.
Interestingly, a novel variant of the Calvin-Benson cycle has been proposed that bypasses the formation of fructose-1,6-bisphosphate altogether, suggesting alternative pathways for carbon fixation may exist. nih.gov
Connections to the Tricarboxylic Acid (TCA) Cycle and Anaplerotic Reactions
The pyruvate generated from the breakdown of FDP in glycolysis is a primary fuel for the tricarboxylic acid (TCA) cycle, the central hub of cellular respiration. researchgate.net Pyruvate is converted to acetyl-CoA, which enters the TCA cycle to be fully oxidized, generating ATP and reducing equivalents (NADH and FADH2). researchgate.net
The intermediates of the TCA cycle are also precursors for various biosynthetic pathways. wikipedia.orgnih.gov When these intermediates are withdrawn for biosynthesis, they must be replenished through anaplerotic reactions to maintain the cycle's function. wikipedia.orgnih.gov The metabolism of FDP is linked to anaplerosis. For example, pyruvate derived from FDP can be carboxylated to oxaloacetate by pyruvate carboxylase, a key anaplerotic reaction. wikipedia.org This ensures that the TCA cycle is supplied with the necessary intermediates to support both energy production and biosynthesis.
Metabolic Flux Analysis (MFA) and Theoretical Modeling of Fructose-1,6-bisphosphate Flux
Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a cell. nih.govwikipedia.org By using stable isotope tracers, such as 13C-labeled glucose, MFA can track the flow of carbon atoms through metabolic pathways and provide a detailed picture of the activity of different routes, including the flux through FDP. nih.gov For instance, the labeling patterns of FDP and its breakdown products can reveal the reversibility of glycolytic and gluconeogenic reactions and the relative contributions of different pathways to its synthesis and degradation. nih.gov
Theoretical modeling plays a crucial role in interpreting MFA data and in understanding the complex regulatory networks that control FDP metabolism. researchgate.netnih.gov Kinetic models that incorporate the allosteric regulation of enzymes like PFK-1 and FBPase can simulate the dynamic changes in FDP concentration in response to various stimuli. researchgate.net These models are essential for predicting how genetic or environmental perturbations might affect metabolic fluxes and for identifying key control points in the network. For example, computational models of fructose (B13574) metabolism have been developed to understand its role in diseases like non-alcoholic fatty liver disease (NAFLD). nih.gov
Recent research has also identified FDP as a flux-signaling metabolite, whose intracellular concentration correlates with the glycolytic flux. rug.nlrug.nl This suggests that FDP may act as a sensor that communicates the rate of glycolysis to other cellular processes, including the regulation of transcription factors. rug.nlrug.nlrug.nl
Interactive Data Table: Key Enzymes in Fructose-1,6-bisphosphate Metabolism
| Enzyme | Pathway(s) | Function | Key Regulators |
| Phosphofructokinase-1 (PFK-1) | Glycolysis | Catalyzes the phosphorylation of fructose-6-phosphate to fructose-1,6-bisphosphate. ontosight.ai | Activated by AMP, Fructose-2,6-bisphosphate; Inhibited by ATP, Citrate. jackwestin.comnih.gov |
| Fructose-1,6-bisphosphatase (FBPase) | Gluconeogenesis, Calvin Cycle | Catalyzes the dephosphorylation of fructose-1,6-bisphosphate to fructose-6-phosphate. ontosight.aiwikipedia.org | Inhibited by AMP, Fructose-2,6-bisphosphate. nih.gov |
| Aldolase (B8822740) | Glycolysis, Gluconeogenesis, Calvin Cycle | Cleaves fructose-1,6-bisphosphate into glyceraldehyde-3-phosphate and dihydroxyacetone phosphate. libretexts.org | Substrate availability. |
| Pyruvate Kinase | Glycolysis | Catalyzes the transfer of a phosphate group from phosphoenolpyruvate (B93156) to ADP, producing pyruvate and ATP. jackwestin.com | Activated by Fructose-1,6-bisphosphate. jackwestin.com |
Application of Flux Balance Analysis (FBA) in FDP-related Metabolism
Flux Balance Analysis (FBA) is a mathematical method used to simulate metabolism within a genome-scale metabolic network. wikipedia.org By applying constraints such as nutrient availability, FBA can predict the steady-state reaction rates (fluxes) throughout the network that optimize a specific cellular objective, such as biomass production. frontiersin.org
In the context of FDP-related metabolism, FBA is a powerful tool for predicting the flow of metabolites through glycolysis and gluconeogenesis. FDP and the enzymes that produce and consume it, phosphofructokinase (PFK) and fructose-1,6-bisphosphatase (FBPase), are key components of these models. The model incorporates the stoichiometric relationships of all known metabolic reactions, with the conversion of fructose-6-phosphate and ATP to FDP and ADP by PFK, and the reverse hydrolysis by FBPase, being central reactions. uniprot.orgnih.gov
FBA models can be used to simulate how genetic perturbations (e.g., gene knockouts for PFK or FBPase) or changes in environmental conditions (e.g., varying glucose availability) affect the flux distribution around the FDP node. For instance, by setting constraints on glucose uptake, FBA can predict the corresponding flux through the PFK-catalyzed reaction to produce FDP. These predictions are crucial for metabolic engineering efforts aimed at optimizing the production of specific biochemicals. nih.gov
Table 1: Illustrative FBA-Predicted Flux Changes in Central Carbon Metabolism
This interactive table shows hypothetical flux predictions for key reactions around FDP in a model microorganism like E. coli under different growth conditions, as would be determined by a Flux Balance Analysis study.
| Condition | Glucose Uptake Rate (mmol/gDW/h) | Flux through Phosphofructokinase (PFK) | Flux through Fructose-1,6-bisphosphatase (FBPase) | Predicted Growth Rate (h⁻¹) |
| High Glucose | 10 | 8.5 | 0 | 0.9 |
| Low Glucose | 2 | 1.7 | 0 | 0.2 |
| Gluconeogenic (Glycerol) | 0 | 0 | 4.2 | 0.4 |
Note: Values are illustrative examples of FBA predictions and not direct experimental results.
Elucidation of Metabolic Control Points through FDP Dynamics
The concentration of FDP is not merely a passive intermediate; it is a critical flux-signaling metabolite whose levels actively inform the cell about the state of its central carbon metabolism. rug.nl Research has shown that the intracellular concentration of FDP correlates linearly with the glycolytic flux over a wide range of conditions. rug.nl This dynamic behavior makes FDP a key indicator of the cell's metabolic status and a modulator of regulatory networks.
FDP exerts control through several mechanisms:
Allosteric Regulation of Enzymes: FDP is a potent allosteric regulator. In many organisms, it activates pyruvate kinase, the enzyme catalyzing the final committed step of glycolysis, thereby creating a feed-forward activation loop. This ensures that a high rate of glucose breakdown at the upper end of glycolysis is matched by an increased flux at the lower end. Conversely, the reverse pathway, gluconeogenesis, is inhibited by related molecules. The enzyme FBPase is allosterically inhibited by AMP and fructose 2,6-bisphosphate, preventing a futile cycle where glycolysis and gluconeogenesis run simultaneously at a high rate. nih.govyoutube.com
Transcriptional Regulation: FDP can directly or indirectly influence gene expression. In bacteria like Bacillus subtilis, FDP binds to the transcription factor CggR, decreasing its affinity for DNA and de-repressing the expression of glycolytic genes. rug.nlnih.gov This provides a direct link between the metabolic flux (sensed by FDP levels) and the genetic machinery needed to sustain that flux. rug.nl In Escherichia coli, however, studies have clarified that FDP does not directly regulate the transcription factor Cra; rather, fructose-1-phosphate (B91348) is the key effector. rug.nlnih.gov
Signaling Pathway Activation: Beyond direct enzyme and transcription factor regulation, FDP has been shown to interact with major signaling cascades. Research has revealed that FDP can activate Ras proteins, which are central regulators of cell proliferation in organisms from yeast to mammals. researchgate.net This finding suggests a mechanism by which a high glycolytic rate, marked by FDP accumulation, can promote cell growth and proliferation, a hallmark of the Warburg effect in cancer cells. nih.govresearchgate.net
The dynamic changes in FDP concentration thus serve to integrate metabolic activity with broader cellular decision-making processes, from pathway regulation to cell cycle progression.
Table 2: Regulatory Roles of Fructose-1,6-bisphosphate (FDP)
This interactive table summarizes key research findings on the regulatory interactions involving FDP.
| Target Molecule | Organism/System | Type of Regulation | Metabolic Consequence |
| Pyruvate Kinase | Various | Allosteric Activation | Feed-forward stimulation of glycolysis |
| CggR (Transcription Factor) | Bacillus subtilis | Allosteric Inhibition | Upregulation of glycolytic genes. rug.nlnih.gov |
| Ras (Signaling Protein) | Yeast, Mammalian Cells | Activation | Promotes cell proliferation. researchgate.net |
| Fructose-1,6-bisphosphatase (FBPase) | Various | Indirect (via F-2,6-BP) | Inhibition of gluconeogenesis. nih.govyoutube.com |
Structural Biology and Biophysical Characterization of Fructose 1,6 Bisphosphate Interactions
High-Resolution Structural Studies of Fructose-1,6-bisphosphate Binding Enzymes
High-resolution structural studies, primarily using X-ray crystallography, have been instrumental in elucidating the binding modes of FDP to its target enzymes. These studies provide atomic-level details of the interactions between the ligand and the protein, revealing the key residues involved in binding and catalysis.
One of the most extensively studied FDP-binding enzymes is fructose-1,6-bisphosphatase (FBPase) , a key regulatory enzyme in gluconeogenesis. ebi.ac.uk The crystal structure of pig kidney FBPase was solved at 2.8 Å resolution, revealing a tetrameric structure with D2 symmetry. pnas.org Each monomer is composed of approximately 33% α-helix and 23% β-strand. pnas.org Subsequent studies have provided structures of FBPase in complex with FDP, its analogues, and allosteric inhibitors like adenosine (B11128) monophosphate (AMP). pnas.orgebi.ac.ukpdbj.org For instance, the structure of FBPase complexed with the substrate analogue 2,5-anhydro-D-glucitol 1,6-bisphosphate has been determined, offering insights into substrate binding. ebi.ac.ukpdbj.org
Another critical enzyme that interacts with FDP is fructose-1,6-bisphosphate aldolase (B8822740) , which catalyzes the cleavage of FDP into glyceraldehyde-3-phosphate and dihydroxyacetone phosphate (B84403) (DHAP). nih.gov The crystal structure of aldolase covalently bound to the substrate DHAP has been determined at 2.6 Å resolution, trapping a key catalytic intermediate. nih.gov This structure has been pivotal in understanding the enzyme's catalytic mechanism. nih.gov Furthermore, structural analyses of reaction intermediates of the Schiff base forming fructose-1,6-bisphosphate aldolase have provided a deeper understanding of its mechanism.
The structure of the metal-independent FBPase YK23 from Saccharomyces cerevisiae has also been solved, both in its apo form and in complex with FDP. nih.gov These structures reveal a core domain with an α/β/α-fold and show FDP bound in a linear, open conformation within the active site. nih.gov
| Enzyme | Organism | Resolution (Å) | PDB Code | Key Findings |
| Fructose-1,6-bisphosphatase (FBPase) | Pig Kidney | 2.8 | Not Specified | Tetrameric structure with D2 symmetry. pnas.org |
| Fructose-1,6-bisphosphatase (FBPase) with substrate analogue | Pig Kidney | 2.1-2.3 | 1FPD, 1FPE | Identification of two metal ion binding sites per active site. ebi.ac.ukpdbj.org |
| Fructose-1,6-bisphosphate Aldolase with DHAP | Not Specified | 2.6 | Not Specified | Trapped covalent intermediate, elucidating the catalytic mechanism. nih.gov |
| Fructose-1,6-bisphosphate Aldolase | Candida albicans | 2.64 | 6LNK | Structure-guided discovery of a novel allosteric site. rcsb.org |
| YK23 (metal-independent FBPase) with FBP | Saccharomyces cerevisiae | 2.5 | 3LL4 | FBP binds in a linear, open conformation. nih.gov |
Ligand Binding Site Analysis for Fructose-1,6-bisphosphate and Allosteric Regulators
The binding sites for FDP and its allosteric regulators have been meticulously mapped through structural and mutagenesis studies. In FBPase, the binding site for the competitive inhibitor fructose (B13574) 2,6-bisphosphate (Fru-2,6-P2) is located in the active site and is shared between two adjacent monomers. pnas.org Key residues involved in binding Fru-2,6-P2 include Asn-212, Tyr-244, Tyr-264, and Lys-274 from one subunit, and Arg-243 from the neighboring subunit. pnas.org
The allosteric inhibitor AMP binds to a separate site, distant from the active site. nih.gov This site is located near residues Val-17, Gln-20, Gly-21, Ala-24 through Met-30, Lys-112, Tyr-113, Arg-140, and Met-177. pnas.org The binding of AMP induces a significant conformational change, leading to a less active form of the enzyme. nih.gov Mutagenesis studies have confirmed the importance of residues like Lys-112 and Tyr-113 in mediating the allosteric signal. nih.govresearchgate.net
In fructose-1,6-bisphosphate aldolase, the active site accommodates the FDP molecule, with specific residues playing crucial roles in catalysis. Asp33 is implicated in the deprotonation of the C4-hydroxyl group, leading to C-C bond cleavage, while Arg303 binds the substrate's C6-phosphate group. nih.gov
A thermal proteome profiling approach in HepG2 cells has recently identified numerous previously unknown FDP-interacting proteins, expanding our understanding of its regulatory roles. nih.govnih.gov This study also highlighted that FDP can act as a phosphate donor to activate phosphoglycerate mutase 1 (PGAM1). nih.govnih.gov
Spectroscopic and Calorimetric Approaches to Characterize Fructose-1,6-bisphosphate Interactions
Spectroscopic and calorimetric techniques provide valuable insights into the thermodynamics and kinetics of FDP-enzyme interactions. Fluorescence quench titration and equilibrium dialysis have been used to study the cooperative binding of FDP to yeast pyruvate (B1213749) kinase. nih.gov These studies revealed that four molecules of FDP bind per tetramer of the enzyme. nih.gov
Calorimetric methods, such as isothermal titration calorimetry (ITC), can directly measure the heat changes associated with binding, providing information on the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction. While specific ITC data for FDP binding to FBPase is not detailed in the provided context, this technique is a standard approach for characterizing such interactions.
Spectroscopic techniques can also be employed to monitor conformational changes upon ligand binding. For example, changes in the fluorescence spectrum of an enzyme can indicate alterations in the local environment of tryptophan or tyrosine residues upon FDP binding.
Computational Biophysical Methods in Understanding Fructose-1,6-bisphosphate-Enzyme Dynamics
Computational methods have become indispensable tools for studying the dynamic nature of enzyme-ligand interactions. These approaches complement experimental data by providing a detailed view of conformational changes and energetic landscapes that are often difficult to capture experimentally. mit.edu
Molecular Dynamics Simulations of FBPase Conformational Changes
Molecular dynamics (MD) simulations have been employed to investigate the conformational dynamics of FBPase and other enzymes. nih.govnih.govpsu.edumdpi.com These simulations can model the large-scale conformational changes that occur upon ligand binding, such as the transition of FBPase from the active R-state to the inactive T-state induced by AMP binding. nih.gov MD simulations can also shed light on the role of protein mobility in allosteric regulation, suggesting that both conformational changes and alterations in dynamics are important for transmitting the allosteric signal from the AMP binding site to the active site. researchgate.net
Non Canonical and Diverse Cellular Roles of Fructose 1,6 Bisphosphate and Associated Enzymes
Moonlighting Functions of Fructose-1,6-bisphosphate Aldolase (B8822740)
Fructose-1,6-bisphosphate aldolase (FBA) is a prime example of a moonlighting enzyme, performing numerous functions unrelated to its catalytic role in carbohydrate metabolism. nih.gov These non-enzymatic functions are largely dependent on its ability to interact with a diverse set of partner proteins, influencing cellular structure, signaling pathways, and gene regulation. frontiersin.org
Protein-Protein Interaction Networks of FBA
The moonlighting capabilities of FBA are intrinsically linked to its participation in extensive protein-protein interaction (PPI) networks. nih.gov These interactions are crucial for understanding the multifaceted roles of FBA in both normal cellular physiology and disease states. ebi.ac.uk PPI networks represent the physical contacts between proteins within a cell and can involve both stable and transient interactions. ebi.ac.ukwikipedia.org High-throughput methods, such as yeast two-hybrid screens, have been instrumental in mapping the complex web of FBA interactions. wikipedia.orgnih.gov These networks reveal that FBA interacts with proteins involved in a variety of cellular processes, extending its functional reach far beyond glycolysis. nih.govresearchgate.net
Table 1: Examples of FBA Interacting Partners and Their Functions
| Interacting Protein | Cellular Function | Implication of Interaction |
|---|---|---|
| Cytoskeletal Proteins (e.g., Actin) | Maintenance of cell shape, motility, and intracellular transport. nih.govnih.gov | FBA's interaction with actin and other cytoskeletal components suggests a role in modulating cytoskeletal dynamics. nih.gov |
| Ion Transporters (e.g., Band 3 anion exchanger) | Regulation of ion flux across the cell membrane. | This interaction can influence cellular pH and ion homeostasis. |
| Signaling Molecules (e.g., Protein Kinases) | Signal transduction pathways. ebi.ac.uk | FBA can act as a scaffold or modulator in signaling cascades. nih.gov |
| Nuclear Proteins | Gene transcription and RNA processing. | The presence of FBA in the nucleus points to a direct role in regulating gene expression. frontiersin.org |
Regulatory Roles in Cytoskeletal Organization and Gene Expression
FBA's interactions with cytoskeletal proteins have significant implications for cell structure and motility. nih.gov The dynamic assembly and disassembly of the actin cytoskeleton are fundamental to processes like cell migration, and FBA appears to be a key regulator in this context. nih.gov
In addition to its cytoplasmic roles, FBA has been found in the nucleus, where it can directly influence gene expression. frontiersin.org Its ability to bind to DNA and interact with transcription factors suggests a direct role in the transcriptional regulation of various genes. nih.gov This nuclear localization and function underscore the remarkable versatility of FBA.
Involvement of FBPase in Gene Transcription and mRNA Stability Regulation
Fructose-1,6-bisphosphatase (FBPase), the enzyme that catalyzes the hydrolysis of FDP to fructose-6-phosphate (B1210287), also exhibits non-canonical functions, particularly in the regulation of gene expression. nih.gov Chronic regulation of FBPase activity occurs at the transcriptional level, influenced by various hormones and signaling molecules. researchgate.net
Studies have shown that FBPase can interact with nuclear proteins involved in mRNA processing and the stabilization of genomic DNA structure. nih.gov For instance, in liver regeneration, the expression of the PFK-2/FBPase-2 gene is tightly regulated at the transcriptional level, indicating a direct link between FBPase activity and the control of metabolic gene expression. nih.gov Furthermore, FBPase has been identified as a regulator of appetite and adiposity, highlighting its role in systemic metabolic control through gene regulation. nih.gov
Fructose-1,6-bisphosphate as a Structural Cofactor for Regulatory Proteins
Beyond its role as a metabolic intermediate, FDP itself can act as a structural cofactor, directly influencing the function of regulatory proteins. A notable example is its interaction with the central glycolytic genes repressor (CggR) in Bacillus subtilis. nih.gov
FDP exhibits a dual role in its interaction with CggR. It acts as an inducer of transcription by binding to a low-affinity site on the repressor, leading to its release from DNA. nih.gov Simultaneously, FDP binds to a high-affinity site, acting as a structural cofactor that stabilizes the dimeric form of CggR and alters its conformation. nih.govacs.org This dual function allows FDP to serve as a precise sensor of the cell's metabolic state, directly translating this information into changes in gene expression. acs.org
Table 2: Dual Roles of FDP in CggR Regulation
| FDP Binding Site on CggR | Affinity | Consequence of Binding |
|---|---|---|
| Site 1 | Low (Kd > 100 µM) | Induces transcription by causing CggR to release from DNA. nih.gov |
| Site 2 | High (Kd ~ 6 µM) | Acts as a structural cofactor, stabilizing the CggR dimer. nih.gov |
Cross-Pathway Signaling and Metabolic Reprogramming Mediated by FDP
The strategic position of FDP in central metabolism allows it to function as a key signaling molecule, mediating cross-pathway communication and driving metabolic reprogramming in response to cellular needs. The regulation of glycolysis and gluconeogenesis is tightly controlled, in part, by the levels of FDP and its related metabolite, fructose-2,6-bisphosphate (F2,6BP). youtube.com
FDP levels can influence the activity of enzymes in other pathways, effectively coupling glycolysis to other metabolic processes. For example, in some archaea, aldolase can also function as a fructose-1,6-bisphosphate phosphatase, directly linking the catabolic and anabolic pathways. frontiersin.org This intricate network of regulation ensures that cellular metabolism can adapt efficiently to changes in nutrient availability and energy demand.
Evolutionary Biochemistry and Origin of Fructose 1,6 Bisphosphate Metabolism
Prebiotic Chemistry and Nonenzymatic Formation of Fructose-1,6-bisphosphate
The emergence of metabolic pathways like glycolysis and gluconeogenesis is a fundamental question in evolutionary biology. Recent discoveries have provided evidence that key reactions in these pathways could have occurred nonenzymatically under prebiotic conditions, suggesting a chemical blueprint for the evolution of metabolism. pnas.org
In-ice Aldol (B89426) Condensation Reactions of Glycolytic Precursors
The formation of fructose-1,6-bisphosphate (FDP), a central intermediate in glycolysis and gluconeogenesis, can occur through a nonenzymatic aldol condensation of its precursors, glyceraldehyde 3-phosphate (G3P) and dihydroxyacetone phosphate (B84403) (DHAP). pnas.orgkhanacademy.org This reaction has been demonstrated to occur in ice, where the freezing process concentrates the reactants, facilitating their interaction. pnas.orgnih.gov Over extended periods, this in-ice reaction leads to the continuous accumulation of the more stable FDP from its less stable precursors. pnas.orgnih.gov
This discovery provides a plausible scenario for the prebiotic synthesis of larger sugar phosphates from smaller, simpler molecules. pnas.org The concentration effect of ice or repeated cycles of desiccation and rehydration could have provided favorable environments for such reactions to occur on early Earth. pnas.org
Catalytic Effects of Simple Amino Acids on FDP Synthesis
Significantly, the nonenzymatic synthesis of FDP in ice is accelerated by the presence of simple amino acids, particularly glycine (B1666218) and lysine (B10760008). pnas.orgnih.gov These amino acids can act as minimal enzymes, catalyzing the aldol condensation. pnas.org This finding is particularly relevant as amino acids like glycine are known to be formed in prebiotic simulation experiments, such as the Miller-Urey experiment. pnas.org
The catalytic effect of simple amino acids on a key anabolic reaction like FDP synthesis suggests a potential bridge between prebiotic chemistry and the origin of the first protein-based enzymes. pnas.orgnih.gov It implies that the earliest metabolic pathways may have been facilitated by simple organic catalysts before the evolution of complex enzymatic machinery.
Evolutionary Divergence and Conservation of FDP-Related Enzymes
The enzymes that catalyze the formation and cleavage of FDP, primarily fructose-1,6-bisphosphate aldolase (B8822740) and fructose-1,6-bisphosphatase, show a fascinating history of evolutionary divergence and conservation. Aldolases, for instance, are categorized into two main classes, Class I and Class II, which differ in their catalytic mechanisms. libretexts.org Class I aldolases, typically found in animals and plants, utilize a Schiff base intermediate formed with a lysine residue in the active site. In contrast, Class II aldolases, common in bacteria and fungi, are metal-dependent, often utilizing a zinc ion to polarize the carbonyl group. libretexts.org This divergence in mechanism suggests different evolutionary origins or adaptations to different cellular environments.
Fructose (B13574) Metabolism in an Evolutionary Context
From an evolutionary perspective, the metabolism of fructose, which leads to the formation of FDP, appears to be a deeply conserved survival pathway. nih.govnih.gov The metabolism of fructose is unique in that it can shift the body's energy balance towards storage of fuel in the form of fat and glycogen (B147801), rather than immediate energy production (ATP). nih.govsekarwrites.com This metabolic switch, which favors glycolysis and reduces mitochondrial energy production, would have been advantageous in environments where food, water, or oxygen were scarce. nih.govnih.gov
This survival mechanism is driven in part by the generation of uric acid during fructose metabolism. nih.govnih.gov Interestingly, mutations that enhance the effects of fructose on fat generation have occurred at critical junctures in evolutionary history, coinciding with mass extinction events. nih.govnih.gov For example, a mutation in uricase during the Middle Miocene disruption is thought to have enhanced the ability of our ape ancestors to store fat from fructose, aiding their survival during periods of food scarcity. nih.govsubstack.com While this pathway was historically advantageous, in the modern era of abundant high-fructose foods, it is implicated in the rise of metabolic diseases. nih.govsubstack.com
Advanced Methodologies and Future Research Directions for Fructose 1,6 Bisphosphate Studies
Development and Optimization of Enzymatic Assays for FDP-Metabolizing Enzymes
The investigation of fructose-1,6-bisphosphate (FDP) is intrinsically linked to the enzymes that metabolize it, primarily aldolase (B8822740) and fructose-1,6-bisphosphatase (FBPase). The development and refinement of enzymatic assays are therefore crucial for advancing our understanding of FDP's role in metabolism. A common approach involves coupled enzyme assays where the product of the primary reaction becomes the substrate for a secondary, easily detectable reaction. nih.gov For instance, FBPase activity can be measured by quantifying the production of fructose-6-phosphate (B1210287) (F6P). This is achieved by adding phosphoglucose (B3042753) isomerase and glucose-6-phosphate dehydrogenase to the reaction, which ultimately leads to the reduction of NADP+ to NADPH, a compound that can be monitored spectrophotometrically at 340 nm. sunlongbiotech.com Similarly, aldolase activity can be determined by measuring the cleavage of FDP. nih.gov
The optimization of these assays is critical for obtaining accurate and reproducible results. This involves fine-tuning various parameters such as pH, temperature, and the concentration of substrates, cofactors, and any necessary divalent metal ions like Mg2+. nih.gov For high-throughput screening (HTS), these assays are often miniaturized into microplate formats, allowing for the rapid testing of numerous compounds that could potentially modulate enzyme activity. longdom.orgresearchgate.net Fluorescence-based assays have also been developed, offering higher sensitivity compared to traditional absorbance-based methods. nih.govnih.gov For example, a fluorometric assay for FDP involves its hydrolysis by FBPase, with subsequent reactions leading to a fluorescent product.
Table 1: Comparison of Assay Methods for FDP-Metabolizing Enzymes
| Assay Type | Principle | Detection Method | Advantages | Disadvantages | Reference |
| Coupled Enzymatic Assay | The product of the primary enzyme reaction is used as a substrate in a subsequent reaction that produces a detectable signal. | Spectrophotometry (e.g., change in absorbance at 340 nm) or Fluorometry. | Continuous monitoring of enzyme activity, high specificity. | Can be complex to set up, potential for interference from other enzymes in the sample. | sunlongbiotech.comnih.gov |
| Malachite Green Assay | Measures the inorganic phosphate (B84403) released from the enzymatic hydrolysis of FDP. | Colorimetry (absorbance at ~630 nm). | High sensitivity for phosphate detection. | Endpoint assay, potential for interference from non-enzymatic hydrolysis. | nih.gov |
| High-Throughput Screening (HTS) Assay | Miniaturized enzymatic assays in microplate format for rapid screening of large compound libraries. | Fluorescence, Luminescence, or Absorbance. | High throughput, automated. | Higher cost, potential for false positives/negatives. | longdom.orgresearchgate.net |
Stable Isotope Tracing and Metabolomics for Fructose-1,6-bisphosphate Flux Analysis
To understand the dynamic movement of FDP through metabolic pathways, researchers employ stable isotope tracing, often in combination with metabolomics. nih.govcreative-proteomics.com This powerful technique typically involves feeding cells or organisms a substrate, such as glucose, that has been labeled with a stable isotope like 13C. nih.gov The labeled carbon atoms can then be tracked as they are incorporated into various metabolites, including FDP. By analyzing the mass distribution of these labeled metabolites using mass spectrometry or nuclear magnetic resonance (NMR), scientists can deduce the activity of different metabolic pathways. researchgate.net This approach, known as metabolic flux analysis (MFA), provides a quantitative measure of the rates of metabolic reactions, offering a more dynamic picture than simply measuring metabolite concentrations. nih.govresearchgate.net
Metabolomics, the comprehensive analysis of all small molecules (metabolites) in a biological sample, provides a snapshot of the metabolic state. researchgate.netnih.gov When combined with isotope tracing, it allows for a detailed investigation of how FDP levels and fluxes change in response to various stimuli or genetic modifications. nih.gov For example, by using 1,2-13C2-glucose as a tracer, the reversibility of the aldolase and triose phosphate isomerase reactions can be observed through the different labeled forms of FDP (M+0, M+2, and M+4). nih.gov This integrated approach is crucial for understanding the regulation of glycolysis and gluconeogenesis, two key pathways in which FDP is a central intermediate. metwarebio.comresearchgate.net
Genetic Engineering and Gene Knockout Studies in Elucidating FDP Pathways
Genetic engineering has provided invaluable tools for dissecting the roles of FDP and its associated enzymes. By creating gene knockouts, where a specific gene is deleted or inactivated, researchers can observe the resulting metabolic and phenotypic consequences. For instance, deleting the gene for fructose-1,6-bisphosphate aldolase (FBA) in the yeast Kluyveromyces lactis was shown to impair growth on glucose, confirming the enzyme's importance in glycolysis. nih.govnih.gov Similarly, studies on organisms with deleted FBPase genes have highlighted the essential role of this enzyme in gluconeogenesis. nih.gov
Conversely, overexpressing genes can reveal the capacity of certain enzymes to control metabolic flux. The advent of CRISPR-Cas9 technology has further refined these approaches, allowing for precise and efficient editing of genomes. This enables the creation of specific mutations to study enzyme structure-function relationships or to develop conditional knockouts that allow for the investigation of an enzyme's role in a specific tissue or at a particular time. These genetic manipulations, when coupled with metabolomic and flux analysis, provide a powerful platform for elucidating the intricate network of FDP pathways. mit.edu
Rational Design of Enzyme Modulators Targeting FBPase and Aldolase
The pivotal roles of FBPase and aldolase in metabolism make them attractive targets for the development of therapeutic agents. nih.gov Rational drug design, which leverages the three-dimensional structure of these enzymes, is a key strategy for creating specific modulators. x-mol.commdpi.com For FBPase, a rate-limiting enzyme in gluconeogenesis, inhibitors are being explored as potential treatments for type 2 diabetes. nih.govmedchemexpress.com High-throughput screening of chemical libraries can identify initial "hit" compounds, which are then optimized using structural information from techniques like X-ray crystallography to improve their potency and selectivity. nih.gov
Similarly, efforts are underway to design modulators for aldolase. nih.gov Given its dual role in both glycolysis and gluconeogenesis, the goal is often to develop allosteric modulators that fine-tune its activity rather than completely inhibit it. These rationally designed molecules not only have therapeutic potential but also serve as valuable research tools to further probe the complex regulation of FDP metabolism.
Q & A
Q. What is the biochemical role of fructose-1,6-diphosphate (FDP) in cellular metabolism?
FDP is a critical intermediate in glycolysis, regulating enzymes such as phosphofructokinase (PFK) and fructose-1,6-bisphosphatase (FBPase). Methodologically, researchers can study its role by:
- Isotopic tracing : Using -labeled glucose to track FDP flux in glycolysis/gluconeogenesis via LC-MS or NMR .
- Enzyme inhibition assays : Applying PFK inhibitors (e.g., citrate) to observe FDP accumulation in cell lysates .
- Knockout models : Deleting PFK/FBPase genes in cell lines to assess metabolic pathway shifts .
Q. How can FDP levels be quantified in biological samples?
Common methodologies include:
- Fluorometric assays : Using NADH-linked enzymatic reactions (e.g., aldolase-coupled systems) with strict temperature control (4°C for enzyme stability) .
- HPLC : Ion-pair chromatography with UV detection at 210 nm, validated against certified reference materials (CAS 488-69-7) .
- Mass spectrometry : Stable isotope dilution analysis (SIDA) for high specificity in complex matrices like serum .
Q. What in vitro models are suitable for studying FDP’s cytoprotective effects?
- Oxidative stress models : Treat cardiomyocytes with HO and measure FDP’s impact on ROS (via DCFH-DA fluorescence) and ATP levels (luciferase assays) .
- Hypoxia/reoxygenation : Use oxygen-glucose deprivation in neuronal cultures, assessing cell viability (MTT assay) and lactate dehydrogenase (LDH) release .
Advanced Research Questions
Q. How do contradictory findings on FDP’s efficacy in ischemia-reperfusion injury arise, and how can they be resolved?
Discrepancies often stem from:
- Dosage variability : FDP’s biphasic effects (e.g., 10 mM vs. 100 µM in cardiac models) require dose-response curves with ≥5 concentrations .
- Species-specific responses : Compare rodent vs. human primary cells under identical hypoxia chambers (1% O) .
- Endpoint selection : Combine functional (e.g., contractility in Langendorff hearts) and molecular (e.g., caspase-3 activation) metrics .
Q. What experimental designs are optimal for studying FDP’s interaction with CDK inhibitors in cancer metabolism?
- Co-treatment assays : Combine FDP (1–10 mM) with flavopiridol (CDK inhibitor, IC 30–170 nM) in leukemia cell lines, measuring glycolysis (Seahorse XF Analyzer) and apoptosis (Annexin V/PI) .
- Metabolomic profiling : Use untargeted LC-MS to identify FDP-mediated changes in nucleotide pools and TCA cycle intermediates .
- Xenograft models : Administer FDP intraperitoneally (150 mg/kg) in nude mice, monitoring tumor growth and -FDG PET uptake .
Q. How can researchers address analytical challenges in detecting FDP degradation products?
- Stability studies : Incubate FDP at 37°C/pH 7.4 for 24–72 hrs, followed by LC-TOF-MS to identify breakdown products (e.g., fructose-6-phosphate) .
- Chelation protocols : Add EDTA to buffers to inhibit phosphatase activity during sample preparation .
- Inter-laboratory validation : Participate in proficiency testing programs (e.g., Institute for Interlaboratory Studies) using blinded samples to ensure reproducibility .
Methodological and Data Management Questions
Q. What strategies are recommended for integrating toxicological data on FDP analogs (e.g., organophosphates)?
- Class-based extrapolation : Review toxicity data for organophosphates (e.g., LD, neurotoxicity) and adjust for FDP’s lower bioavailability using QSAR models .
- Supplemental literature searches : Use PubMed/Embase filters: (“organophosphates” [MeSH] AND “metabolites” AND “toxicity”) .
Q. How should a data management plan (DMP) be structured for FDP-related metabolomic studies?
- Data types : Include raw LC-MS files, processed metabolite tables (mzML/mzTab formats), and experimental metadata (MIAMET guidelines) .
- Preservation : Store datasets in FAIR-aligned repositories (e.g., MetaboLights) with DOI assignment .
- Ethical compliance : Anonymize human-derived data and document consent protocols for reuse .
Tables for Methodological Reference
| In Vivo Model | FDP Dosage | Outcome Metrics | References |
|---|---|---|---|
| Myocardial ischemia | 150 mg/kg (IP) | Ejection fraction, troponin-I levels | |
| Asthma (murine) | 10 mg/kg (inhaled) | Airway resistance, IL-4/IL-5 ELISA |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
